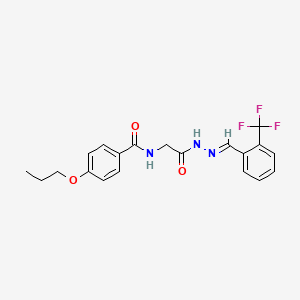
N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)-4-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)-4-propoxybenzamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a benzylidene hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)-4-propoxybenzamide typically involves a multi-step process:
-
Formation of the Benzylidene Hydrazine Intermediate
Reactants: 2-(trifluoromethyl)benzaldehyde and hydrazine hydrate.
Conditions: The reaction is carried out in ethanol under reflux conditions to form the benzylidene hydrazine intermediate.
-
Coupling with 4-Propoxybenzoyl Chloride
Reactants: The benzylidene hydrazine intermediate and 4-propoxybenzoyl chloride.
Conditions: The reaction is performed in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Products: Reduction typically results in the formation of amines or alcohols.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Products: Substitution reactions can introduce various functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Solvents: Ethanol, dichloromethane, and acetonitrile are frequently used.
Catalysts: Acid or base catalysts, depending on the reaction type.
Temperature: Reactions are often conducted at elevated temperatures to increase reaction rates.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in organic reactions.
Biology
Enzyme Inhibition: It has potential as an inhibitor of specific enzymes, which can be explored for therapeutic applications.
Medicine
Drug Development: The compound’s structural features make it a candidate for developing new pharmaceuticals, particularly in targeting diseases where trifluoromethyl groups enhance bioactivity.
Industry
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the benzylidene hydrazine moiety can participate in hydrogen bonding and other interactions. These features enable the compound to modulate biological pathways effectively.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ethyl)benzamide
- N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ethyl)tetradecanamide
Uniqueness
N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)-4-propoxybenzamide is unique due to the presence of the propoxy group, which can influence its solubility and interaction with biological targets
Propiedades
Número CAS |
767289-78-1 |
|---|---|
Fórmula molecular |
C20H20F3N3O3 |
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
N-[2-oxo-2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]ethyl]-4-propoxybenzamide |
InChI |
InChI=1S/C20H20F3N3O3/c1-2-11-29-16-9-7-14(8-10-16)19(28)24-13-18(27)26-25-12-15-5-3-4-6-17(15)20(21,22)23/h3-10,12H,2,11,13H2,1H3,(H,24,28)(H,26,27)/b25-12+ |
Clave InChI |
USPGWVOMULYGDB-BRJLIKDPSA-N |
SMILES isomérico |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2C(F)(F)F |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



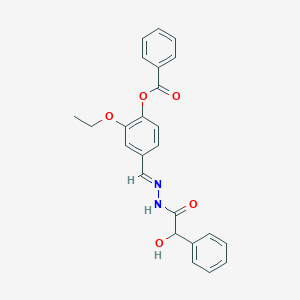
![2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B12011455.png)
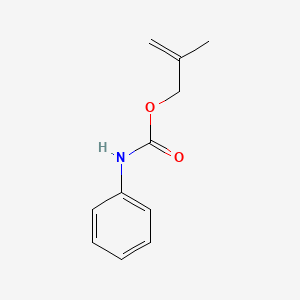
![(2-{(E)-[2-({[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12011474.png)
![N-[(E)-benzylideneamino]tetradecanamide](/img/structure/B12011483.png)
![2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B12011489.png)
![4-[(2,5-dimethoxyphenyl)methyl]-3,4,8,8a-tetramethyl-1,2,3,4a,5,6-hexahydronaphthalene](/img/structure/B12011494.png)
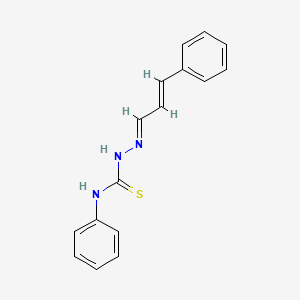
![N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12011505.png)
![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate](/img/structure/B12011508.png)
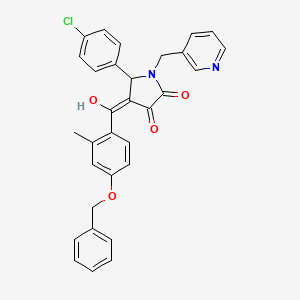
![Allyl 2-[2-(4-tert-butylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12011522.png)
![N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011526.png)
